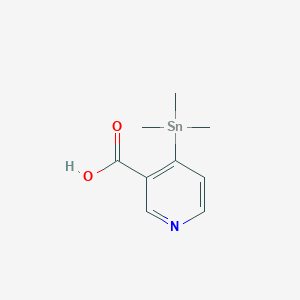
4-(Trimethylstannyl)pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Trimethylstannyl)pyridine-3-carboxylic acid is an organotin compound with the molecular formula C8H13NSn. It is a derivative of pyridinecarboxylic acid, where a trimethylstannyl group is attached to the pyridine ring. This compound is of interest in various fields of chemistry due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trimethylstannyl)pyridine-3-carboxylic acid typically involves the stannylation of pyridine derivatives. One common method is the reaction of pyridine-3-carboxylic acid with trimethyltin chloride in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale stannylation reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(Trimethylstannyl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The trimethylstannyl group can be replaced by other functional groups through nucleophilic substitution.
Coupling Reactions: It participates in cross-coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include halides and nucleophiles like amines or thiols.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically used under mild conditions.
Major Products
The major products of these reactions depend on the specific reagents used. For example, in Suzuki-Miyaura coupling, the product is a biaryl compound, while nucleophilic substitution yields various substituted pyridine derivatives.
Scientific Research Applications
4-(Trimethylstannyl)pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and in cross-coupling reactions.
Biology and Medicine: Its derivatives are explored for potential pharmacological activities, including anti-inflammatory properties.
Industry: It is utilized in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 4-(Trimethylstannyl)pyridine-3-carboxylic acid in chemical reactions involves the activation of the trimethylstannyl group, which facilitates the formation of new bonds. In cross-coupling reactions, the palladium catalyst coordinates with the stannyl group, enabling the transfer of the organic moiety to the coupling partner .
Comparison with Similar Compounds
Similar Compounds
- 2-(Tributylstannyl)pyridine
- 2-Methoxypyridine-4-carboxylic acid
- Bis(trimethylstannyl)acetylene
Uniqueness
4-(Trimethylstannyl)pyridine-3-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and properties compared to other stannylated pyridine derivatives. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in synthetic chemistry.
Properties
CAS No. |
138459-36-6 |
|---|---|
Molecular Formula |
C9H13NO2Sn |
Molecular Weight |
285.91 g/mol |
IUPAC Name |
4-trimethylstannylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H4NO2.3CH3.Sn/c8-6(9)5-2-1-3-7-4-5;;;;/h1,3-4H,(H,8,9);3*1H3; |
InChI Key |
GUVCQNXTTJRHBX-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](C)(C)C1=C(C=NC=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


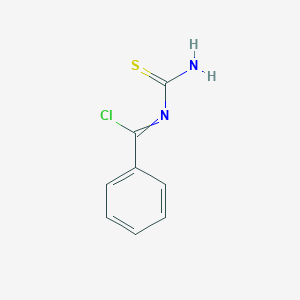
![tert-butyl (4S)-4-[(R)-hydroxy-[(2R)-5-oxo-2H-furan-2-yl]methyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B14263342.png)
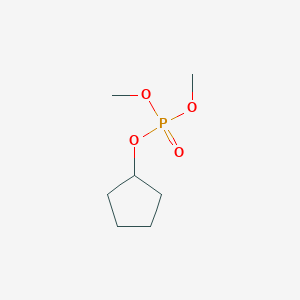
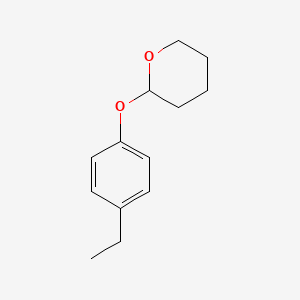
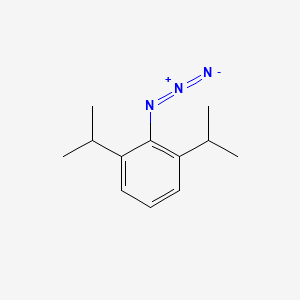

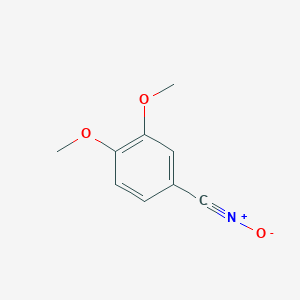
![1-[2-(Furan-2-yl)ethyl]-1H-pyrrole](/img/structure/B14263382.png)

![1-{Bis[(prop-2-en-1-yl)oxy]methyl}-2-methylbenzene](/img/structure/B14263388.png)


![Benzene, 1-[(1-chlorobutyl)sulfinyl]-4-methyl-](/img/structure/B14263414.png)

